molecular formula C21H24N2O7S B1662635 2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid

2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid

Cat. No.: B1662635
M. Wt: 448.5 g/mol
InChI Key: BLSWAEGCRSFTJG-UHFFFAOYSA-N
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Description

MS 245 oxalate is a chemical compound known for its role as a potent antagonist of the serotonin receptor subtype 5-HT6. This compound has a high affinity for the 5-HT6 receptor, with a dissociation constant (Ki) of approximately 2 nanomolar. It is selective for 5-HT6 over other serotonin receptor subtypes, making it a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology .

Preparation Methods

The synthesis of MS 245 oxalate typically involves the reaction of N,N-dimethyl-5-methoxytryptamine with benzenesulfonyl chloride. The reaction is carried out in the presence of tetra(n-butyl)ammonium hydrogensulfate in dichloromethane at room temperature. The product is then purified and converted to its oxalate salt form . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

MS 245 oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions are less common for this compound due to its stable structure.

    Substitution: MS 245 oxalate can undergo substitution reactions, particularly at the sulfonyl group, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

MS 245 oxalate has several scientific research applications:

    Neuroscience: It is used to study the role of the 5-HT6 receptor in the central nervous system, particularly in relation to cognitive functions and neuropsychiatric disorders.

    Pharmacology: This compound helps in the development of new therapeutic agents targeting the 5-HT6 receptor, which may be beneficial in treating conditions like Alzheimer’s disease and schizophrenia.

    Biology: MS 245 oxalate is used in cellular and molecular biology to understand serotonin signaling pathways and their effects on cellular functions.

Comparison with Similar Compounds

MS 245 oxalate is unique in its high selectivity and potency for the 5-HT6 receptor compared to other serotonin receptor antagonists. Similar compounds include:

These comparisons highlight the uniqueness of MS 245 oxalate in terms of its selectivity and potency, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.C2H2O4/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17;3-1(4)2(5)6/h4-10,13-14H,11-12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSWAEGCRSFTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid
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2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid
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2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid
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2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 5
2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 6
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2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid

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